Cas no 941948-49-8 (4-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)

4-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide
- 4-fluoro-N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide
- F2337-0802
- 941948-49-8
- 4-fluoro-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
- AKOS024641760
- 4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
-
- インチ: 1S/C20H23FN6OS/c1-29-20-24-17(26-10-3-2-4-11-26)16-13-23-27(18(16)25-20)12-9-22-19(28)14-5-7-15(21)8-6-14/h5-8,13H,2-4,9-12H2,1H3,(H,22,28)
- InChIKey: XUMXWZSSDWZLQM-UHFFFAOYSA-N
- SMILES: S(C)C1=NC2=C(C=NN2CCNC(C2C=CC(=CC=2)F)=O)C(=N1)N1CCCCC1
計算された属性
- 精确分子量: 414.16380871g/mol
- 同位素质量: 414.16380871g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 543
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- XLogP3: 3.3
4-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2337-0802-25mg |
4-fluoro-N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
941948-49-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2337-0802-3mg |
4-fluoro-N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
941948-49-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2337-0802-10mg |
4-fluoro-N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
941948-49-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2337-0802-2μmol |
4-fluoro-N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
941948-49-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2337-0802-100mg |
4-fluoro-N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
941948-49-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2337-0802-10μmol |
4-fluoro-N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
941948-49-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2337-0802-2mg |
4-fluoro-N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
941948-49-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2337-0802-40mg |
4-fluoro-N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
941948-49-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2337-0802-15mg |
4-fluoro-N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
941948-49-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2337-0802-20mg |
4-fluoro-N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
941948-49-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
4-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
4-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamideに関する追加情報
4-Fluoro-N-{2-[6-(Methylsulfanyl)-4-(Piperidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-Yl]Ethyl}Benzamide: A Comprehensive Overview
The compound with CAS No. 941948-49-8, known as 4-fluoro-N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.
The molecular structure of this compound is characterized by a benzamide backbone, which serves as the central framework. The fluorine atom at the para position of the benzene ring contributes to its electronic properties, enhancing its stability and reactivity. The methylsulfanyl group attached to the pyrazolo[3,4-d]pyrimidine ring introduces sulfur-based interactions, which are crucial for its biological activity. Additionally, the presence of a piperidine ring within the structure adds rigidity and enhances the molecule's ability to interact with biological targets.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed a combination of coupling reactions and cyclization techniques to construct the complex architecture of this molecule. The use of microwave-assisted synthesis has significantly improved reaction yields and reduced synthesis time, making it more accessible for large-scale production. Furthermore, computational studies have been instrumental in optimizing the synthesis pathway, ensuring high purity and consistency in the final product.
The pharmacological activity of 4-fluoro-N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide has been extensively studied in preclinical models. It has demonstrated potent inhibitory effects on key enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory therapies. Moreover, its ability to modulate ion channels has opened new avenues for its application in neurodegenerative diseases such as Alzheimer's and Parkinson's.
In terms of toxicity profile, recent studies have shown that this compound exhibits low cytotoxicity against normal human cells while maintaining high efficacy against pathological targets. This favorable safety profile is attributed to its selective binding affinity for specific biological targets, minimizing off-target effects. Advanced toxicity studies using in vitro and in vivo models have further corroborated its safety, paving the way for clinical trials.
The development of this compound represents a significant milestone in drug discovery. Its unique combination of structural features and pharmacological properties positions it as a promising candidate for treating a wide range of diseases. As research continues to uncover its full potential, it is anticipated that this compound will play a pivotal role in advancing therapeutic interventions across multiple medical disciplines.
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